molecular formula C13H14O3 B14509435 2-(2-Ethenylphenoxy)ethyl prop-2-enoate CAS No. 62881-25-8

2-(2-Ethenylphenoxy)ethyl prop-2-enoate

Cat. No.: B14509435
CAS No.: 62881-25-8
M. Wt: 218.25 g/mol
InChI Key: GIDHKFAZPCVIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Multifunctional Monomers in Contemporary Polymer Research

Multifunctional monomers are molecules that contain two or more reactive functional groups capable of participating in polymerization. fiveable.me Their role is crucial in the development of advanced polymeric materials, moving beyond simple linear chains to create complex, three-dimensional structures. osti.gov The primary significance of these monomers lies in their ability to form crosslinked polymer networks. rsc.org During polymerization, these monomers act as branching points, connecting multiple polymer chains to form a single, covalently bonded network of essentially infinite molecular weight. rsc.org

This crosslinked architecture imparts a range of enhanced properties compared to linear polymers. Materials derived from multifunctional monomers often exhibit superior mechanical strength, improved thermal stability, and greater chemical resistance. fiveable.memdpi.com By strategically selecting monomers with different functionalities, scientists can tailor polymer characteristics like glass transition temperature and tensile strength to meet the specific demands of high-performance applications. fiveable.me These applications include advanced coatings, durable adhesives, dental resins, and high-performance engineering plastics. fiveable.menih.govnih.gov The ability to control the degree of crosslinking and the resulting network structure is a cornerstone of modern materials design, enabling the creation of innovative materials that meet evolving technological challenges. fiveable.meresearchgate.net

Architectural Design and Polymerization Potential of 2-(2-Ethenylphenoxy)ethyl prop-2-enoate

The molecular architecture of this compound is distinguished by the presence of two different polymerizable groups: an ethenyl (vinyl) group attached to the phenoxy ring and an ethyl prop-2-enoate (ethyl acrylate) group. This design makes it a hetero-bifunctional monomer, where the two groups exhibit different reactivity in polymerization processes, particularly in free-radical polymerization.

The ethenyl group, being part of a vinyl-substituted aromatic ring, behaves similarly to a styrene-type monomer. The acrylate (B77674) group is a well-known, highly reactive monomer. This difference in reactivity allows for potential control over the polymerization sequence. Under specific conditions, one group might be selectively polymerized while the other remains largely intact, allowing for subsequent reactions. This opens pathways to complex polymer architectures such as graft copolymers or hyperbranched polymers. researchgate.net For instance, the more reactive acrylate group could be polymerized first to form a linear polymer with pendant ethenylphenoxy groups, which can then be crosslinked in a second step through the polymerization of the vinyl groups.

This dual functionality is the key to its potential as both a monomer and a crosslinking agent. rsc.org In a one-step copolymerization, it can be used to introduce branching and ultimately form a densely crosslinked network structure, contributing to enhanced mechanical performance in the final material. mdpi.com

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC13H14O3
Molar Mass218.25 g/mol
AppearanceLiquid (Predicted)
Boiling PointNot available
DensityNot available
Table 2: Polymerizable Functional Groups in this compound
Functional GroupMoietyTypical Polymerization Behavior
Ethenyl (Vinyl)StyrenicParticipates in free-radical polymerization; reactivity can be influenced by the aromatic ring.
prop-2-enoate (Acrylate)Acrylate EsterGenerally exhibits high reactivity in free-radical polymerization, leading to rapid chain growth. researchgate.net

Historical Context of Ethenyl and Acrylate Monomers in Polymer Synthesis

The development of polymers from ethenyl (vinyl) and acrylate monomers is a cornerstone of 20th-century materials science. The conceptual framework for macromolecules was championed by Hermann Staudinger in the 1920s, who proposed that materials like rubber were composed of long, covalently bonded chains of repeating monomer units. msu.edu This idea was initially met with skepticism but was foundational to the modern understanding of polymers. msu.edu

Polymerization of vinyl monomers, such as ethylene (B1197577) to form polyethylene, became a major area of industrial and academic research. msu.edu Early work focused on understanding the mechanisms of chain-growth polymerization, where monomers add sequentially to an active center. kinampark.com Similarly, acrylate polymers have a history dating back to the late 19th century, with the first synthesis of an acrylic polymer reported in 1880. wikipedia.org

These plastics gained prominence due to their remarkable properties, such as transparency and elasticity. wikipedia.org Ethyl acrylate, a fundamental acrylate monomer, is used in the manufacturing of various polymers, including resins and plastics. researchgate.net The combination of these two distinct classes of monomers within a single molecule, as seen in this compound, represents a sophisticated evolution in monomer design, building upon more than a century of research into polymer synthesis. rsc.orgillinois.edu

Scope of Academic Inquiry into this compound

While specific published research on this compound is not widely available, its molecular structure places it at the intersection of several active areas of polymer research. The primary focus of academic inquiry into such a monomer would be its behavior in controlled polymerization and the properties of the resulting materials.

Research would likely investigate its reactivity ratios in copolymerizations with other standard monomers like styrene (B11656) or methyl methacrylate (B99206) to understand how it integrates into polymer chains. A significant area of study would be its use in forming complex polymer architectures. researchgate.netacs.org Its dual, differentially reactive sites make it an ideal candidate for creating well-defined branched, hyperbranched, or crosslinked structures through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization).

Furthermore, the properties of polymers incorporating this monomer would be of great interest. For example, its use as a crosslinker in dental adhesives or composites could be explored, drawing parallels to other multifunctional monomers that enhance mechanical strength and hydrolytic stability in such applications. nih.govnih.gov Investigations could also focus on its potential in developing advanced coatings or thermosets, where the formation of a dense crosslinked network is critical for performance. The monomer serves as a model compound for the broader academic goal of designing synthetically accessible polymers with precisely tunable functions and properties. rsc.orgillinois.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62881-25-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-ethenylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C13H14O3/c1-3-11-7-5-6-8-12(11)15-9-10-16-13(14)4-2/h3-8H,1-2,9-10H2

InChI Key

GIDHKFAZPCVIQW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1OCCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate

Precursor Synthesis and Purification Strategies

The successful synthesis of the target compound hinges on the availability of high-purity precursors. The primary intermediates are identified as 2-ethenylphenol (B127231) and an appropriate C2 synthon that forms the ethyl prop-2-enoate side chain.

A robust method for synthesizing the key precursor, 2-(2-ethenylphenoxy)ethanol, involves a two-step approach starting with the synthesis of 2-ethenylphenol. One common industrial method for producing vinylphenols is the catalytic dehydration of the corresponding hydroxyphenethyl alcohols. For instance, 2-hydroxyphenethyl alcohol can be dehydrated over a catalyst such as activated alumina (B75360) at elevated temperatures to yield 2-ethenylphenol.

Once 2-ethenylphenol is synthesized, it can be reacted with 2-chloroethanol (B45725) via the Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 2-ethenylphenol is deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide. This intermediate then displaces the chloride from 2-chloroethanol to form the ether linkage, yielding 2-(2-ethenylphenoxy)ethanol.

Purification of these phenolic precursors is critical to prevent side reactions and ensure high yield and purity of the final product. Phenolic compounds can be purified using a variety of techniques. acs.orgmdpi.com Liquid-liquid extraction can be used to separate the phenol (B47542) from non-polar impurities or aqueous reaction media. google.com For higher purity, column chromatography using silica (B1680970) gel or Amberlite resins is highly effective. acs.orgmdpi.com Distillation under reduced pressure is also a viable option for thermally stable, volatile phenolic compounds.

Table 1: Illustrative Purification Strategy for 2-Ethenylphenol

Purification StepTechniqueRationaleExpected Purity
1Aqueous Workup/ExtractionRemoval of inorganic salts and water-soluble impurities.>90%
2Vacuum DistillationSeparation from non-volatile starting materials and polymerization inhibitors.>98%
3Column Chromatography(Optional) For achieving very high purity by separating closely related isomers or byproducts.>99.5%

Esterification Routes to 2-(2-Ethenylphenoxy)ethyl prop-2-enoate

The final step in the proposed synthesis is the esterification of the primary alcohol group of 2-(2-ethenylphenoxy)ethanol with acrylic acid or its derivative. Several established esterification methods can be adapted for this transformation.

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier method, involves reacting the alcohol (2-(2-ethenylphenoxy)ethanol) with acrylic acid in the presence of a strong acid catalyst. google.comresearchgate.net This is an equilibrium-limited reaction, and to drive it towards the product, water, a byproduct, is typically removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). google.com A critical consideration is the prevention of polymerization of both the acrylic acid and the final acrylate (B77674) product. This is achieved by adding a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the reaction mixture.

Transesterification Pathways

Transesterification offers an alternative to direct esterification, particularly when the starting alcohol is sensitive to strongly acidic conditions. google.com This method involves reacting 2-(2-ethenylphenoxy)ethanol with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. acs.orglookchem.com The reaction equilibrium is driven forward by removing the low-boiling alcohol byproduct (methanol or ethanol). A wide range of catalysts can be employed, including titanium(IV) alkoxides (e.g., tetrabutyl titanate), organotin compounds (e.g., dibutyltin (B87310) oxide), or strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). google.comacs.orgresearchgate.net This method can sometimes offer higher selectivity and milder reaction conditions compared to direct esterification. toagoseiamerica.com

Catalytic Systems for Ester Bond Formation

The choice of catalyst is pivotal for an efficient esterification process, influencing reaction rates, yields, and the potential for side reactions. Catalysts for acrylate ester synthesis can be broadly categorized as homogeneous or heterogeneous.

Table 2: Comparison of Catalytic Systems for Acrylate Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidH₂SO₄, p-TSA researchgate.netHigh activity, low cost.Corrosive, difficult to remove, potential for side reactions. researchgate.net
Heterogeneous AcidAmberlyst-15, Zeolites, TPA on Zirconia acs.orgresearchgate.netEasily separable and recyclable, less corrosive.Lower activity than homogeneous catalysts, potential for pore diffusion limitations.
OrganometallicTitanium alkoxides, Dibutyltin oxide google.comacs.orgHigh efficiency for transesterification, mild conditions.Potential for metal contamination in the product, moisture sensitivity.
EnzymaticImmobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, environmentally friendly.Higher cost, slower reaction rates, potential for enzyme deactivation.

Ethenyl Group Introduction Techniques

While the primary synthetic strategy commences with 2-ethenylphenol, alternative routes might involve introducing the ethenyl group at a later stage. These methods often require careful planning to ensure compatibility with existing functional groups.

One of the most direct methods is the dehydration of a corresponding hydroxyethylphenyl precursor, as discussed for the synthesis of 2-ethenylphenol. google.comgoogle.com For example, one could synthesize 2-(2-(2-hydroxyethyl)phenoxy)ethyl prop-2-enoate and then perform a selective dehydration of the benzylic alcohol to form the ethenyl group.

The Wittig reaction is a classic and powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In a hypothetical alternative synthesis, a precursor such as 2-formylphenoxy)ethyl prop-2-enoate could be reacted with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) to generate the terminal ethenyl group. However, the basic conditions of the Wittig reaction could potentially cause hydrolysis of the ester or polymerization of the acrylate.

Modern synthetic chemistry offers advanced techniques such as transition-metal-catalyzed cross-coupling reactions. For instance, a precursor like 2-(2-bromophenoxy)ethyl prop-2-enoate could undergo a Stille or Suzuki coupling reaction with a vinyl-organometallic reagent (e.g., vinyltributyltin or vinylboronic acid) to introduce the ethenyl group. These methods offer high efficiency but often require expensive catalysts and ligands.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, particularly in the final esterification step. Key parameters include reactant molar ratio, catalyst concentration, temperature, and reaction time. Response surface methodology is often employed to systematically study these effects and find the optimal conditions. researchgate.net

Molar Ratio : In direct esterification, using an excess of one reactant (typically the alcohol or acrylic acid, depending on cost and ease of removal) can shift the equilibrium to favor product formation. researchgate.net

Catalyst Concentration : Increasing the catalyst loading generally increases the reaction rate. However, excessively high concentrations can lead to unwanted side reactions, such as polymerization or etherification, and increase purification challenges. researchgate.net

Temperature : Higher temperatures accelerate the reaction rate but can also promote the undesirable polymerization of the acrylate monomer. researchgate.net An optimal temperature must be found that balances reaction speed with product stability.

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to reach high conversion, but extended reaction times at high temperatures can lead to product degradation or polymerization.

Table 3: Hypothetical Optimization of Direct Esterification for this compound

ParameterRange StudiedEffect on YieldOptimal Condition (Illustrative)
Molar Ratio (Alcohol:Acid)1:1 to 1:3Increasing excess of acrylic acid improves conversion but complicates purification.1:1.5
Catalyst Loading (p-TSA, wt%)0.5% to 2.0%Higher loading increases rate; >1.5% shows diminishing returns and increased side products.1.2%
Temperature (°C)80°C to 120°CYield increases up to 110°C; significant polymerization observed at 120°C.110°C
Reaction Time (hours)2 to 8 hoursConversion plateaus after 6 hours.6 hours

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and promoting sustainable manufacturing processes. Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu While specific research on green synthetic routes for this compound is not extensively documented in publicly available literature, the principles can be applied hypothetically to its production, drawing from established green methodologies in acrylate synthesis.

The traditional synthesis of acrylate esters often involves petrochemical feedstocks and can generate significant waste, contributing to a high carbon footprint. chemicatimes.com In contrast, a green approach to synthesizing this compound would address these challenges by focusing on several key areas of the twelve principles of green chemistry. yale.edunih.gov

One of the primary considerations is the use of renewable feedstocks. nih.gov For the synthesis of this compound, this could involve sourcing the precursor molecules, 2-ethenylphenol and 2-hydroxyethyl acrylate (or their synthetic equivalents), from bio-based materials. For instance, advancements in biorefinery technologies are enabling the production of phenolic compounds and acrylic acid from renewable biomass, such as lignin (B12514952) or carbohydrates. chemicatimes.comresearchgate.net Companies like Arkema and BASF are already moving towards producing acrylates from bio-based feedstocks, which significantly reduces the product carbon footprint. arkema.com

Another key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org A potential green synthesis of this compound could be a direct esterification or transesterification reaction that would have a high atom economy, minimizing the formation of byproducts.

The use of safer solvents and auxiliaries is also a cornerstone of green chemistry. nih.gov Traditional organic solvents, which are often volatile and toxic, could be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Ideally, the synthesis would be designed to be solvent-free, which has been demonstrated in some enzymatic processes for acrylate synthesis. rsc.org A patented cleaning production method for a similar compound, phenoxyethyl acrylate (PHEA), highlights a move towards reducing organic wastewater by implementing neutralization, absorption, and filtration steps that allow for the recycling of water and solvents. google.com

Catalysis plays a significant role in green synthesis. The use of highly selective and reusable catalysts, such as enzymes or solid acid catalysts, is preferable to stoichiometric reagents which are consumed in the reaction and generate waste. acs.org For instance, lipases have been successfully used as biocatalysts for the synthesis of acrylate esters. rsc.org These enzymatic methods can often be conducted under milder reaction conditions, contributing to energy efficiency. acs.org

Finally, a life-cycle perspective, designing for degradation, is also a relevant principle. yale.edu While this relates more to the final product's properties, the synthesis can be designed to avoid the inclusion of persistent or toxic moieties that would hinder biodegradability.

A hypothetical comparison of a traditional versus a green synthetic approach for this compound is summarized in the table below, illustrating the potential improvements based on green chemistry principles.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Feature Traditional Synthesis Green Synthesis Green Chemistry Principle Addressed
Feedstocks Petroleum-based Bio-based (e.g., from lignin, cellulose) Use of Renewable Feedstocks
Solvent Toluene, Hexane Supercritical CO2, Water, or Solvent-free Safer Solvents and Auxiliaries
Catalyst Strong mineral acids (e.g., H2SO4) Reusable solid acid catalyst or enzyme (e.g., lipase) Catalysis
Reaction Conditions High temperature and pressure Mild temperature and pressure Design for Energy Efficiency
Byproducts Significant, requiring disposal Minimal, with potential for recycling Prevention, Atom Economy

| Waste Treatment | Generation of organic wastewater | Reduced wastewater, with water recycling | Prevention |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally benign process. This aligns with the broader trend in the chemical industry to adopt greener manufacturing practices. chemicatimes.com

Polymerization Studies of 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate

Homopolymerization Mechanisms of 2-(2-Ethenylphenoxy)ethyl prop-2-enoate

Detailed studies on the homopolymerization mechanisms of this compound have not been found in the reviewed literature. While it can be hypothesized that this monomer, possessing both an acrylate (B77674) and a vinyl group, would undergo polymerization via radical mechanisms, specific research to confirm and characterize these processes is not available.

There are no specific studies available that detail the kinetics of free radical homopolymerization of this compound. Information regarding reaction rates, initiator efficiency, and the influence of temperature on the polymerization of this monomer could not be located.

No research articles were found that describe the controlled/living radical homopolymerization of this compound using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). Such studies would be necessary to determine the potential for synthesizing polymers with controlled molecular weights and narrow polydispersities from this monomer.

While photopolymerization is a common technique for acrylate monomers, no specific research could be found on the photopolymerization or UV-initiated polymerization of this compound. Studies on a related but structurally different compound, 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA), indicate rapid UV curing performance; however, this information cannot be directly attributed to this compound due to the difference in the chemical structure of the vinyl group (vinyloxy vs. vinylphenoxy). radtech.org

Copolymerization with Co-Monomers

There is a lack of published research on the copolymerization of this compound with other co-monomers. Consequently, data on reactivity ratios and kinetic models for copolymerization systems involving this specific monomer are not available.

No experimental data for the reactivity ratios of this compound with any co-monomer have been reported. The determination of these ratios is essential for predicting copolymer composition and understanding the polymerization behavior in multicomponent systems.

The Fineman-Ross and Kelen-Tüdos methods are graphical techniques used to determine monomer reactivity ratios from experimental copolymerization data. rsc.orgekb.eg As no studies on the copolymerization of this compound were found, no data tables or graphical plots using these methods can be generated for this compound.

In-depth Analysis of this compound Polymerization

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information regarding the polymerization, copolymerization, or cross-linking behavior of the specific chemical compound “this compound.”

Cross-linking Polymerization and Network Formation

Role of Cross-linking Agents

While studies exist for structurally related monomers such as phenoxyethyl acrylate, glycidyl (B131873) methacrylate (B99206), and N-vinyl-2-pyrrolidone, the unique bifunctional nature of this compound (containing both a vinyl group on the phenyl ring and an acrylate group) means that data from these other compounds cannot be extrapolated to accurately describe its specific polymerization kinetics and properties.

Therefore, the creation of a detailed, informative, and scientifically accurate article focused solely on the polymerization of this compound is not feasible at this time due to the absence of published research on the subject.

Despite a comprehensive search for scholarly articles and research data on the chemical compound "this compound," no specific information was found regarding its polymerization studies as outlined in the provided structure.

The search yielded results for related but distinct compounds, such as ethyl prop-2-enoate and its copolymers. However, no literature or data could be retrieved for "this compound" itself. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature in existing scientific literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the polymerization of this compound covering the requested topics of control over network density and morphology, cyclopolymerization pathways, and polymerization in diverse media (solution and bulk). The absence of specific research findings, including data for the requested tables, prevents the generation of the article as per the user's instructions.

Further research would be required to determine if this compound has been synthesized and studied under a different name or to conduct novel research to establish the polymerization characteristics outlined in the request.

Polymerization in Diverse Media

Emulsion and Suspension Polymerization

Emulsion polymerization is a heterophase polymerization technique where a monomer is emulsified in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator, and the reaction proceeds primarily within the formed polymer particles. This method is advantageous for achieving high molecular weights at high polymerization rates and for effective heat dissipation. For a monomer like this compound, which possesses both a vinyl and an acrylate group, the choice of surfactant and initiator would be crucial in controlling the polymerization kinetics and the final latex properties. The presence of the phenoxy group might influence the hydrophobic-lipophilic balance and affect the partitioning of the monomer between the aqueous phase, micelles, and monomer droplets.

Suspension polymerization is another heterophase technique where the monomer, containing a monomer-soluble initiator, is dispersed as droplets in an aqueous phase. A suspending agent is used to prevent the coalescence of these droplets. The polymerization occurs within each individual monomer droplet, which can be considered as a mini-bulk reactor. This method is often used to produce polymer beads of a specific size range. The successful suspension polymerization of this compound would depend on the selection of an appropriate suspending agent to stabilize the monomer droplets and the control of agitation to maintain the desired droplet size. The dual functionality of the monomer could potentially lead to cross-linking within the polymer beads, depending on the relative reactivity of the ethenyl and acrylate groups under the chosen polymerization conditions.

Further research is required to establish the specific conditions and outcomes for the emulsion and suspension polymerization of this compound. Such studies would need to systematically investigate the effects of various parameters, including the type and concentration of initiators, surfactants, and suspending agents, as well as temperature and agitation speed, on the polymerization process and the properties of the resulting polymer.

Advanced Characterization Techniques for Polymers Derived from 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are indispensable for elucidating the chemical structure of polymers. By examining the interaction of electromagnetic radiation with the polymer, detailed information about its constituent functional groups and their arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the successful polymerization and to analyze the polymer's tacticity.

In the ¹H NMR spectrum of poly(2-(2-ethenylphenoxy)ethyl prop-2-enoate), the disappearance of the sharp signals corresponding to the vinyl protons of the acrylate (B77674) group (typically observed between 5.8 and 6.4 ppm) and the ethenyl group on the phenoxy ring (around 5.2 to 6.7 ppm) confirms the polymerization process. The resulting spectrum is characterized by broad resonances corresponding to the protons in the polymer backbone and the side chain.

¹³C NMR spectroscopy provides complementary information, showing the conversion of sp² carbons of the monomer's double bonds into sp³ carbons in the polymer backbone. The chemical shifts of the backbone carbons can also provide insights into the stereochemistry (tacticity) of the polymer chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound)

Protons Predicted Chemical Shift (ppm)
Polymer Backbone (-CH₂-CH-) 1.5 - 2.5
Aromatic Protons 6.8 - 7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)

Carbon Atoms Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) 170 - 175
Aromatic Carbons 115 - 160
Oxyethylene Carbons (-O-CH₂-CH₂-O-) 60 - 70

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. erpublications.com The polymerization of this compound can be monitored by the disappearance of the characteristic absorption bands of the C=C double bonds from both the acrylate and ethenyl groups. researchgate.net

The FTIR spectrum of the resulting polymer will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically around 1730 cm⁻¹. spectroscopyonline.com Other significant peaks include the C-O stretching vibrations of the ester and ether linkages in the side chain, and the characteristic bands of the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) ~1730 Strong stretching vibration
C-O (Ester & Ether) 1000 - 1300 Stretching vibrations
C-H (Aromatic) 3000 - 3100 Stretching vibrations
C=C (Aromatic) 1450 - 1600 Ring stretching vibrations

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. physicsopenlab.org It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the polymerization process and the structure of poly(this compound). The polymerization can be followed by monitoring the disappearance of the intense C=C stretching bands of the monomer, which are typically found around 1630-1640 cm⁻¹ for the acrylate group and around 1600-1630 cm⁻¹ for the vinyl group on the aromatic ring. researchgate.netnih.gov

The Raman spectrum of the polymer is characterized by the persistence of the aromatic ring vibrations and the appearance of bands associated with the newly formed polymer backbone. uwo.ca This technique is also useful for studying polymer crystallinity and orientation. youtube.com

Table 4: Key Raman Shifts for Poly(this compound)

Vibrational Mode Raman Shift (cm⁻¹)
C=O Stretch ~1730
Aromatic Ring Breathing ~1000 and ~1600
C-H Bending (Aliphatic) ~1450
C-H Stretching (Aliphatic) 2800 - 3000

Molecular Weight Determination and Distribution Analysis

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. regulations.gov The method separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com By passing a polymer solution through a column packed with porous gel, larger molecules elute first, followed by smaller molecules. researchgate.net

A GPC system is typically equipped with a refractive index (RI) detector, and sometimes a UV detector, to monitor the concentration of the eluting polymer. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined.

Table 5: Illustrative GPC Data for a Poly(this compound) Sample

Parameter Value
Number-Average Molecular Weight (Mn) 25,000 g/mol
Weight-Average Molecular Weight (Mw) 45,000 g/mol

Microstructural Elucidation

The microstructure of a polymer, encompassing the arrangement and connectivity of its monomer units, is fundamental to its macroscopic properties. For a polymer derived from this compound, which possesses two distinct polymerizable groups (an ethenyl/vinyl group and an acrylate group), the resulting microstructure could be complex, depending on the polymerization method employed. Techniques such as nuclear magnetic resonance (NMR) spectroscopy would be paramount in elucidating these structural details.

Monomer Sequence Length Analysis

Monomer sequence length analysis is critical for understanding the distribution of monomer units within a copolymer chain. In the case of a homopolymer of this compound, this analysis would be trivial as the chain consists of identical repeating units. However, if this monomer were copolymerized with another monomer (e.g., styrene (B11656) or methyl methacrylate), this analysis would become crucial.

High-resolution NMR spectroscopy (¹H and ¹³C NMR) is the primary technique for determining monomer sequence distribution. By analyzing the fine structure of the spectral peaks, particularly the chemical shifts of protons or carbons at the junctions between different monomer units (dyads, triads, etc.), the statistical distribution of these sequences can be determined. This information is used to calculate reactivity ratios of the comonomers, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer.

Data on Monomer Sequence Length Analysis:

Due to the lack of published research on copolymers of this compound, no experimental data for monomer sequence length analysis can be provided. A hypothetical data table for a copolymer of this compound (M1) and a generic comonomer (M2) would typically include the following:

Copolymer SampleFeed Mole Fraction of M1Copolymer Mole Fraction of M1Dyad Fractions (M1-M1, M1-M2, M2-M2)Mean Sequence Length (n1, n2)
HypotheticalData Not AvailableData Not AvailableData Not AvailableData Not Available

Stereochemical Characterization

Stereochemical characterization, or tacticity, refers to the spatial arrangement of chiral centers along the polymer backbone. For poly(this compound), polymerization of the acrylate group would lead to the formation of a chiral center at the alpha-carbon of the acrylate backbone. The relative stereochemistry of these centers can be isotactic (all same), syndiotactic (alternating), or atactic (random).

The tacticity of a polymer significantly influences its physical properties, such as crystallinity, melting point, and mechanical strength. High-resolution ¹³C NMR is the most powerful tool for determining polymer tacticity. The chemical shifts of the backbone carbons are sensitive to the stereochemical environment, allowing for the quantification of isotactic, syndiotactic, and heterotactic triads.

Data on Stereochemical Characterization:

No experimental data regarding the stereochemical characterization of poly(this compound) is currently available in the scientific literature. A typical data table presenting such findings would look as follows:

Polymerization ConditionTriad Fraction (isotactic, mm)Triad Fraction (syndiotactic, rr)Triad Fraction (heterotactic, mr)
HypotheticalData Not AvailableData Not AvailableData Not Available

Morphological and Supramolecular Characterization of Polymer Architectures

The morphology of a polymer describes the arrangement and ordering of polymer chains on a larger scale, from the nanometer to the micrometer level. This includes features like crystallinity, phase separation in block copolymers, and the formation of self-assembled structures. Supramolecular characterization focuses on the non-covalent interactions that drive the formation of these higher-order architectures.

Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to assess the degree of crystallinity. For visualizing the morphology, microscopy techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) are employed. These methods can reveal the size, shape, and arrangement of different domains within the polymer.

Given the structure of this compound, with its aromatic phenoxy group, polymers derived from it could exhibit interesting self-assembly behaviors, potentially forming ordered structures through π-π stacking interactions. The specific architecture would depend on factors like molecular weight, polydispersity, and the presence of other functional groups.

Data on Morphological and Supramolecular Characterization:

As with the microstructural analysis, there is no published data on the morphological or supramolecular characterization of polymers derived from this compound. A representative data table summarizing such findings might include:

Characterization TechniqueObserved Morphological FeaturesKey Parameters (e.g., Domain Size, Crystallinity %)
Hypothetical (TEM)Data Not AvailableData Not Available
Hypothetical (XRD)Data Not AvailableData Not Available
Hypothetical (DSC)Data Not AvailableData Not Available

Structure Property Relationships in Polymers of 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate

Influence of Monomer Structure on Polymer Properties

The presence of a rigid aromatic phenoxy group in the monomer backbone would be expected to impart a higher glass transition temperature (Tg) to the resulting polymer compared to flexible aliphatic polyacrylates. The bulky nature of the side group would restrict segmental motion, thus requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. Furthermore, the combination of the flexible ethyl acrylate (B77674) portion and the rigid vinyl phenoxy group could lead to polymers with a unique balance of properties, such as toughness and thermal resistance.

Impact of Polymerization Method on Polymer Microstructure and Macroscopic Behavior

Specific studies detailing the polymerization of 2-(2-ethenylphenoxy)ethyl prop-2-enoate using various methods are not present in the available literature. Hypothetically, the differential reactivity of the styrenic and acrylic double bonds would be a critical factor. In conventional free-radical polymerization, the acrylate group is known to be significantly more reactive than the styrenic vinyl group. This would likely lead to an initial polymerization primarily through the acrylate groups, forming linear or lightly branched polymer chains with pendant ethenylphenoxy groups. At higher conversions, these pendant vinyl groups could participate in cross-linking reactions, leading to the formation of a network structure.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer more precise control over the polymer architecture. By carefully selecting catalysts and reaction conditions, it might be possible to selectively polymerize one type of double bond over the other, leading to the synthesis of well-defined block or graft copolymers. However, no such studies on this specific monomer have been publicly reported.

Correlations between Copolymer Composition and Resultant Properties

There is a lack of published data on the copolymerization of this compound with other monomers. In a hypothetical copolymerization with a monomer like styrene (B11656) or methyl methacrylate (B99206), the reactivity ratios would be crucial in determining the final copolymer composition and microstructure. Given the higher reactivity of the acrylate group, it would be expected to incorporate into the polymer chain more rapidly than the ethenyl group of the title compound.

If copolymerized with a comonomer 'M', the resulting polymer's properties would be a function of the mole fraction of each monomer unit in the chain. For instance, incorporating this monomer into a polystyrene chain would likely increase the flexibility and lower the Tg compared to pure polystyrene, due to the ethyl acrylate linkage. Conversely, its incorporation into a poly(methyl methacrylate) chain could potentially increase the refractive index and thermal stability due to the aromatic ring. Without experimental data, any quantitative correlation remains speculative.

Network Architecture and Thermomechanical Behavior in Cross-linked Systems

As a bifunctional monomer, this compound is an inherent cross-linking agent. The formation of a three-dimensional network would occur through the polymerization of both the acrylate and the ethenyl functional groups. The cross-link density, a critical parameter determining the thermomechanical properties, would be directly related to the concentration of this monomer in the polymerizing system and the extent of the reaction of both double bonds.

The thermomechanical properties, typically analyzed by Dynamic Mechanical Analysis (DMA), would be highly dependent on this network architecture. A higher cross-link density would be expected to result in:

A higher storage modulus (E') in the rubbery plateau region, indicating a stiffer material above its Tg.

An increase in the glass transition temperature (Tg), as the cross-links restrict the mobility of the polymer chains.

A broadening of the tan delta peak, which can be indicative of a more heterogeneous network structure.

The specific values for storage modulus, Tg, and other thermomechanical properties would require experimental investigation, which is not currently available in the public domain for this specific compound.

Theoretical and Computational Investigations of 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate and Its Polymers

Quantum Chemical Calculations for Monomer Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the reactivity of a monomer before its synthesis and polymerization. These methods, often employing Density Functional Theory (DFT), provide insights into the electronic structure and energetic properties of the monomer, which are crucial determinants of its polymerization behavior. For a novel monomer like 2-(2-ethenylphenoxy)ethyl prop-2-enoate, these calculations would be invaluable.

Detailed research findings from analogous systems, such as other acrylate (B77674) monomers, have demonstrated that key quantum chemical descriptors can effectively predict reactivity. nih.gov These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the monomer's surface, identifying electrophilic and nucleophilic sites susceptible to attack during polymerization.

Frontier Molecular Orbital (FMO) Analysis: The shape and electron density of the HOMO and LUMO orbitals indicate the preferred sites for radical attack. For this compound, this would help determine the relative reactivity of the ethenyl and acrylate double bonds.

Calculated Activation Energies: Quantum chemistry can be used to model the transition states of propagation reactions, providing estimates of the activation energies, which are directly related to reaction rates. wpmucdn.com

An illustrative data table of quantum chemical descriptors for this compound, based on what would be expected from calculations, is presented below.

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity
Dipole Moment2.5 DInfluences intermolecular interactions
Activation Energy (Propagation)7-9 kcal/molPredicts the rate of polymerization

This data is illustrative and based on typical values for similar acrylate monomers.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic evolution of a polymerization process at the atomic level. By simulating the movement of atoms and molecules over time, MD can provide insights into reaction mechanisms, chain growth, and the influence of reaction conditions. For this compound, MD simulations would be instrumental in understanding its free-radical polymerization.

A reactive force field (ReaxFF) would be developed or adapted for the specific atoms and bond types present in the monomer. acs.orgescholarship.org This force field would allow for the formation and breaking of bonds during the simulation, capturing the essence of the polymerization reactions. The simulation would typically involve:

System Setup: A simulation box containing a number of monomers and initiator molecules at a specified temperature and pressure.

Initiation: The simulation would model the decomposition of an initiator to form free radicals.

Propagation: The radicals would then react with monomers, initiating chain growth. The simulation would track the trajectory of each atom, revealing the step-by-step process of polymer chain formation.

Termination: The simulation could also capture termination events, such as the combination or disproportionation of two growing polymer chains.

A hypothetical data table summarizing the parameters for an MD simulation of this compound polymerization is shown below.

Simulation ParameterValuePurpose
Force FieldReaxFFTo model chemical reactions
Number of Monomers500To achieve a representative system size
Temperature350 KTo simulate typical polymerization conditions
Pressure1 atmTo simulate standard atmospheric pressure
Simulation Time10 nsTo observe significant chain growth
Time Step0.1 fsTo accurately capture atomic vibrations

This data is for illustrative purposes to show typical MD simulation parameters.

Computational Modeling of Polymer Microstructure and Conformation

The properties of a polymer are intrinsically linked to its microstructure (the arrangement of monomer units) and conformation (the three-dimensional shape of the polymer chains). Computational modeling provides a means to predict these features, offering a virtual window into the polymer's architecture.

For poly(this compound), computational models could predict:

Tacticity: The stereochemical arrangement of the pendant groups along the polymer backbone. This could be predicted using quantum mechanical calculations of the transition states for different monomer additions (isotactic, syndiotactic, atactic).

Regioselectivity: The orientation of the monomer addition. Given the two reactive sites (ethenyl and acrylate), modeling could predict which is more likely to participate in polymerization and whether head-to-tail or head-to-head linkages are favored.

Chain Branching: MD simulations can reveal the occurrence of chain transfer reactions that lead to branching, which significantly affects polymer properties. bohrium.com

Polymer Conformation: Coarse-grained models can be used to simulate the long-range conformation of the polymer chains in different environments (e.g., in solution or in the bulk). youtube.com These models can predict properties like the radius of gyration and end-to-end distance.

An example data table of predicted microstructural and conformational properties for poly(this compound) is provided below.

PropertyPredicted Value/TypeInfluence on Bulk Properties
TacticityPredominantly atacticAffects crystallinity and mechanical strength
RegioselectivityHigh (acrylate participation)Determines the repeating unit structure
Degree of BranchingLow to moderateInfluences viscosity and melt flow
Radius of Gyration (in THF)15 nm (for a given MW)Relates to the polymer's size in solution
Persistence Length1.2 nmA measure of chain stiffness

This data is hypothetical and serves as an example of the types of properties that can be predicted.

Predictive Models for Polymer Properties based on Monomer Design

A major goal of computational polymer science is to establish a clear relationship between the monomer's structure and the final polymer's properties. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard. researchgate.net These models use statistical methods to correlate molecular descriptors of the monomer with macroscopic properties of the resulting polymer.

For this compound, a QSPR model could be developed to predict properties such as:

Glass Transition Temperature (Tg): A key property that determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Refractive Index: Important for optical applications. acs.org

Mechanical Properties: Such as Young's modulus and tensile strength.

Thermal Stability: The temperature at which the polymer begins to degrade.

The development of a QSPR model involves:

Data Collection: Gathering experimental data on a range of polymers with varying monomer structures.

Descriptor Calculation: Calculating a large number of molecular descriptors for each monomer.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model. nih.gov

Model Validation: Testing the model's predictive power on a separate set of polymers.

An illustrative data table showing a hypothetical QSPR model for predicting the glass transition temperature (Tg) of polymers based on monomer descriptors is presented below.

Monomer DescriptorCoefficientSignificance
Molecular Weight0.25Larger monomers tend to increase Tg
Number of Aromatic Rings15.2Aromatic rings add rigidity, increasing Tg
Rotatable Bonds-5.8More flexible bonds tend to decrease Tg
Polar Surface Area0.1Polarity can influence intermolecular forces and Tg

This data is a simplified, illustrative example of a QSPR model.

Emerging Research Directions and Future Outlook for 2 2 Ethenylphenoxy Ethyl Prop 2 Enoate in Materials Science

Novel Polymer Architectures and Advanced Material Design

The presence of two distinct polymerizable groups in 2-(2-ethenylphenoxy)ethyl prop-2-enoate opens up a plethora of possibilities for creating complex polymer architectures. nih.gov The differential reactivity of the acrylate (B77674) and the styrenic vinyl group can be exploited using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize a variety of advanced structures. nih.govacs.org

Future research is likely to focus on the following areas:

Linear Copolymers with Controlled Composition: By tuning the reaction conditions, the sequence distribution of the vinyl and acrylate moieties along the polymer chain can be controlled, leading to random, alternating, or block-like copolymers. This control over the microstructure will directly influence the thermal and mechanical properties of the resulting materials.

Branched and Hyperbranched Polymers: The monomer can act as an "inimer" (a molecule that can both initiate and propagate polymerization), leading to the formation of branched structures. Under specific conditions, this could be extended to create hyperbranched or dendritic polymers with a high density of functional groups.

Star Polymers: Utilizing a multifunctional initiator, star polymers with arms composed of poly(this compound) can be synthesized. These architectures are known to have unique solution and rheological properties.

Crosslinked Networks and Gels: The two polymerizable groups allow for the formation of crosslinked networks. This can be achieved through a two-stage polymerization process, where one type of group is polymerized first to form linear chains, followed by the polymerization of the remaining group to create crosslinks. This approach allows for the fabrication of gels and thermosets with tunable properties.

The ability to create such a diverse range of architectures from a single monomer is a significant advantage for advanced material design. researchgate.net

Polymer Architecture Potential Synthesis Strategy Key Features and Potential Applications
Linear Copolymers Controlled Radical Polymerization (e.g., RAFT)Tunable glass transition temperature, tailored mechanical properties.
Branched Polymers Self-condensing vinyl polymerizationLower viscosity in solution and melt, high degree of functionality.
Star Polymers RAFT polymerization with a multifunctional coreUnique rheological properties, potential for drug delivery carriers.
Crosslinked Networks Sequential or dual polymerization of vinyl and acrylate groupsThermosets, elastomers, hydrogels with controlled swelling.

Integration into Smart and Responsive Polymer Systems

"Smart" or "stimuli-responsive" polymers, which undergo significant changes in their properties in response to external stimuli, are at the forefront of materials science research. zqpolimer.comtutorchase.com The chemical structure of this compound provides several avenues for its integration into such systems. While the base polymer may not be inherently "smart," it can be readily copolymerized with functional monomers to impart responsiveness.

Key research directions include:

Thermoresponsive Materials: Copolymerization with monomers like N-isopropylacrylamide (NIPAAm) could yield polymers that exhibit a lower critical solution temperature (LCST), making them suitable for applications in injectable hydrogels and smart coatings.

pH-Responsive Systems: The incorporation of acidic or basic monomers, such as acrylic acid or dimethylaminoethyl methacrylate (B99206), would render the resulting polymers pH-sensitive. mdpi.com This is a critical feature for applications in drug delivery, where a change in pH can trigger the release of a therapeutic agent. dtu.dk

Photo-responsive Polymers: The aromatic phenoxy group could be modified with photo-responsive moieties, such as azobenzenes, to create materials that change their shape or properties upon exposure to light of specific wavelengths.

Oxidation-Responsive Systems: The ether linkage and the aromatic ring could potentially be susceptible to oxidation, leading to changes in polymer solubility or degradation. This could be exploited for designing sensors or degradable materials. nih.gov

The development of multi-stimuli-responsive materials, which can react to two or more triggers, is a particularly exciting prospect. dtu.dk For instance, a copolymer that is both thermo- and pH-responsive could be designed for highly specific and controlled drug release. dtu.dk

Stimulus Approach Potential Application
Temperature Copolymerization with NIPAAmSmart hydrogels, cell culture substrates.
pH Copolymerization with acrylic acid or amine-containing monomersDrug delivery systems, sensors.
Light Modification of the phenoxy group with photochromic moleculesPhoto-switchable surfaces, optical data storage.
Oxidation Exploiting the reactivity of the ether and aromatic functionalitiesBiodegradable materials, environmental sensors.

Exploration of Sustainable Synthesis and Polymerization Routes

In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable methods for the synthesis of this compound and its subsequent polymerization. gcimagazine.comrsc.org This involves moving away from petrochemical feedstocks and employing more environmentally benign reaction conditions.

Promising areas of investigation include:

Bio-based Synthesis of the Monomer: Exploring synthetic pathways that utilize renewable resources is a key goal. researchgate.net For instance, the phenoxy component could potentially be derived from lignin (B12514952), a major component of biomass. The acrylate portion could be synthesized from bio-derived acrylic acid.

Greener Polymerization Techniques: Techniques such as emulsion polymerization in water can reduce the reliance on volatile organic compounds (VOCs). acs.org Furthermore, the use of enzyme-catalyzed polymerization or photoinitiated polymerization at ambient temperature can significantly lower the energy consumption of the process. acs.org

Biodegradable Polymers: While polyacrylates are generally not biodegradable, the introduction of ester linkages in the backbone of the polymer through copolymerization with cyclic esters could impart biodegradability. The design of polymers that can be degraded under specific environmental conditions is a major area of sustainable materials science. nih.gov

The lifecycle of the polymer, from its synthesis to its end-of-life, needs to be considered to create truly sustainable materials. solubilityofthings.com

Sustainability Aspect Research Focus Potential Impact
Renewable Feedstocks Synthesis from biomass-derived precursors (e.g., lignin, bio-acrylic acid). gcimagazine.comReduced dependence on fossil fuels.
Green Synthesis Solvent-free reactions, use of biocatalysts. researchgate.netMinimized waste and energy consumption.
Eco-friendly Polymerization Emulsion polymerization in water, photo-polymerization.Reduced use of hazardous solvents.
End-of-Life Design for biodegradability or chemical recycling.Contribution to a circular economy.

Interdisciplinary Applications and Future Research Frontiers

The unique combination of a rigid aromatic group and a flexible acrylate backbone in polymers derived from this compound suggests a wide range of potential applications across various disciplines.

Future research will likely explore the following frontiers:

Biomedical Applications: The potential for creating biocompatible and biodegradable polymers makes this monomer attractive for drug delivery, tissue engineering, and medical implants. nih.govnih.gov The ability to functionalize the polymer also allows for the attachment of biomolecules for targeted therapies. researchgate.net

Advanced Coatings and Adhesives: The styrenic-like component can enhance the thermal stability and mechanical strength of the polymer, while the acrylate component can provide good adhesion and flexibility. This makes these materials promising candidates for high-performance coatings, adhesives, and sealants. gantrade.comgantrade.com

Electronics and Photonics: Polymers with tailored refractive indices and dielectric properties are in demand for applications in electronics and photonics. The aromatic ring in the monomer structure could be leveraged to create materials with high refractive indices for use in optical components.

Functional Membranes: The controlled architecture of these polymers could be used to fabricate membranes with well-defined pore structures for applications in separation, filtration, and controlled release.

The versatility of this compound as a monomer provides a rich platform for fundamental research and the development of new materials with tailored properties for a wide array of applications. youtube.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.